molecular formula C7H5N5O2 B13344554 2-(4-Nitro-1H-pyrazol-3-yl)pyrazine

2-(4-Nitro-1H-pyrazol-3-yl)pyrazine

Cat. No.: B13344554
M. Wt: 191.15 g/mol
InChI Key: IABMYROFIVCJMC-UHFFFAOYSA-N
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Description

2-(4-Nitro-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings. The presence of a nitro group at the 4-position of the pyrazole ring adds to its chemical reactivity and potential applications. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-1H-pyrazol-3-yl)pyrazine typically involves the reaction of pyrazine derivatives with nitro-substituted pyrazoles. One common method involves the condensation of 4-nitro-3-pyrazolecarboxaldehyde with pyrazine in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-1H-pyrazol-3-yl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyrazines: Nucleophilic substitution reactions yield various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitro-1H-pyrazol-3-yl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitro-1H-pyrazol-3-yl)pyrazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitro-1H-pyrazol-3-yl)pyridine
  • 2-(4-Nitro-1H-pyrazol-3-yl)quinoline
  • 2-(4-Nitro-1H-pyrazol-3-yl)benzene

Uniqueness

2-(4-Nitro-1H-pyrazol-3-yl)pyrazine is unique due to the presence of both pyrazine and pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H5N5O2

Molecular Weight

191.15 g/mol

IUPAC Name

2-(4-nitro-1H-pyrazol-5-yl)pyrazine

InChI

InChI=1S/C7H5N5O2/c13-12(14)6-4-10-11-7(6)5-3-8-1-2-9-5/h1-4H,(H,10,11)

InChI Key

IABMYROFIVCJMC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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